molecular formula C9H11BrZn B6330206 2-Isopropylphenylzinc bromide CAS No. 672325-68-7

2-Isopropylphenylzinc bromide

Cat. No.: B6330206
CAS No.: 672325-68-7
M. Wt: 264.5 g/mol
InChI Key: FUFVUNZZAPSVPW-UHFFFAOYSA-M
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Description

2-Isopropylphenylzinc bromide is an organozinc compound widely used in various fields of scientific research. It is known for its versatility and effectiveness in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound has the molecular formula C9H11BrZn and a molecular weight of 264.4799.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylphenylzinc bromide can be synthesized through the reaction of 2-isopropylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a Grignard reagent, where the bromobenzene derivative reacts with zinc to form the organozinc compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of specialized equipment to handle the reactive intermediates and to maintain the required temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylphenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

2-Isopropylphenylzinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used in organic synthesis for the formation of complex molecules through carbon-carbon bond formation.

    Biology: It can be used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 2-isopropylphenylzinc bromide exerts its effects involves the transfer of the phenyl group to other molecules. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the isopropyl group.

    2-Methylphenylzinc Bromide: Contains a methyl group instead of an isopropyl group.

    2-Ethylphenylzinc Bromide: Contains an ethyl group instead of an isopropyl group.

Uniqueness: 2-Isopropylphenylzinc bromide is unique due to the presence of the isopropyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

bromozinc(1+);propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11.BrH.Zn/c1-8(2)9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFVUNZZAPSVPW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=[C-]1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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